Cas no 821767-61-7 (tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate)

Tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its reactive formyl and protected pyrazole functionalities. The tert-butyloxycarbonyl (Boc) group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The formyl group at the 4-position enables further derivatization, making it useful in the synthesis of pharmaceuticals, agrochemicals, and heterocyclic compounds. Its structural features support applications in cross-coupling reactions, nucleophilic additions, and cyclizations. The compound’s well-defined reactivity profile and compatibility with diverse reaction conditions make it a practical choice for researchers seeking efficient routes to functionalized pyrazole derivatives.
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate structure
821767-61-7 structure
Product name:tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
CAS No:821767-61-7
MF:C9H12N2O3
MW:196.203182220459
MDL:MFCD19707636
CID:697604
PubChem ID:23138497

tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
    • 1H-Pyrazole-1-carboxylic acid, 4-formyl-, 1,1-dimethylethyl ester
    • Tert butyl-4-Formyl-1H pyrazole-1-carboxylate
    • tert-butyl 4-formylpyrazole-1-carboxylate
    • 1,1-Dimethylethyl 4-formyl-1H-pyrazole-1-carboxylate (ACI)
    • 4-Formyl-1H-pyrazole-1-carboxylic acid tert-butyl ester
    • 4-Formylpyrazole-1-carboxylic acid tert-butyl ester
    • MDL: MFCD19707636
    • Inchi: 1S/C9H12N2O3/c1-9(2,3)14-8(13)11-5-7(6-12)4-10-11/h4-6H,1-3H3
    • InChI Key: CVBRMQQRHHCMKV-UHFFFAOYSA-N
    • SMILES: O=CC1=CN(C(OC(C)(C)C)=O)N=C1

Computed Properties

  • Exact Mass: 196.08479225 g/mol
  • Monoisotopic Mass: 196.08479225 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 196.20
  • XLogP3: 1
  • Topological Polar Surface Area: 61.2Ų

tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113526-5g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
821767-61-7 97%
5g
¥984.00 2024-07-28
Chemenu
CM108665-5g
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate
821767-61-7 95%+
5g
$278 2023-03-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T23860-5g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
821767-61-7 97%
5g
¥805.0 2023-09-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB115239-5G
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate
821767-61-7 97%
5g
¥ 1,584.00 2023-04-13
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB115239-50G
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate
821767-61-7 97%
50g
¥ 7,920.00 2023-04-13
Chemenu
CM108665-5g
tert-butyl 4-formyl-1h-pyrazole-1-carboxylate
821767-61-7 95+%
5g
$341 2021-08-06
abcr
AB437206-1 g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate, 95%; .
821767-61-7 95%
1g
€179.00 2023-07-18
Apollo Scientific
OR55293-5g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
821767-61-7 95%
5g
£199.00 2025-02-20
abcr
AB437206-5 g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate, 95%; .
821767-61-7 95%
5g
€451.00 2023-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1113526-1g
tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
821767-61-7 97%
1g
¥261.00 2024-07-28

tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate Related Literature

Additional information on tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate

tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 4-formyl-1H-pyrazole-1-carboxylate, with the CAS number 821767-61-7, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their versatile applications in drug discovery, agrochemicals, and materials science. The structure of this compound consists of a pyrazole ring substituted with a formyl group at the 4-position and a tert-butyl ester group at the 1-position. This unique combination of functional groups renders the molecule highly reactive and amenable to various chemical transformations.

Recent studies have highlighted the potential of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as a key intermediate in the synthesis of bioactive compounds. For instance, researchers have employed this compound in the construction of heterocyclic frameworks that exhibit potent anti-inflammatory and anticancer activities. The formyl group at the 4-position serves as an excellent site for further functionalization, enabling the introduction of diverse substituents that can modulate biological activity. Moreover, the tert-butyl ester group provides stability during synthetic procedures, making this compound an ideal building block for complex molecule synthesis.

The synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate typically involves a multi-step process that begins with the preparation of pyrazole derivatives. One common approach is the cyclization of amino carbonyl compounds under acidic conditions, followed by selective alkylation or acylation to introduce the desired substituents. The use of microwave-assisted synthesis has been reported to significantly accelerate this process, leading to higher yields and improved purity. Such advancements underscore the importance of optimizing synthetic routes to meet the growing demand for this compound in both academic and industrial settings.

In terms of applications, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has found utility in various fields. In drug discovery, it has been utilized as a precursor for constructing bioisosteric replacements in lead compounds, thereby enhancing pharmacokinetic properties such as solubility and bioavailability. In agrochemistry, analogs derived from this compound have shown promise as potential herbicides and fungicides due to their ability to inhibit key enzymatic pathways in pests and pathogens.

The study of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate has also contributed to our understanding of pyrazole chemistry. For example, investigations into its reactivity under different conditions have revealed its propensity to undergo nucleophilic aromatic substitution and Michael addition reactions. These insights have paved the way for innovative strategies in organic synthesis, particularly in the construction of polycyclic aromatic systems with intricate architectures.

In conclusion, tert-butyl 4-formyl-1H-pyrazole-1-carboxylate stands as a testament to the ingenuity and progress in modern organic chemistry. Its unique structure, versatile reactivity, and wide-ranging applications make it a valuable compound for researchers across various disciplines. As ongoing research continues to uncover new potentials for this molecule, its role in advancing science and technology is expected to grow even further.

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Amadis Chemical Company Limited
(CAS:821767-61-7)tert-Butyl 4-formyl-1H-pyrazole-1-carboxylate
A864450
Purity:99%
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Price ($):484.0